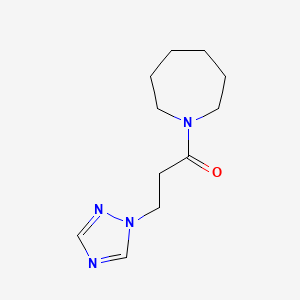![molecular formula C15H19N3O2 B7508330 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)
1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPAC and has been synthesized using different methods.
Mecanismo De Acción
The exact mechanism of action of 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one is not fully understood. However, it has been reported to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. It has also been reported to increase the release of dopamine and serotonin in certain brain regions.
Biochemical and Physiological Effects
This compound has been reported to produce various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in certain brain regions, which are associated with the regulation of mood, behavior, and cognition. It has also been reported to decrease the levels of stress hormones such as cortisol and corticosterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one in lab experiments is its ability to produce consistent and reproducible results. It has also been reported to have low toxicity and minimal side effects in animals. However, one of the limitations of using this compound is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one. One direction is to study its potential applications in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. Another direction is to study its potential applications in the field of synthetic biology, where it can be used as a tool to control gene expression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been studied for its potential applications in medicinal chemistry, neuroscience, and synthetic biology. Further studies are needed to fully understand the mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods.
Métodos De Síntesis
The synthesis of 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one has been reported using different methods. One of the methods involves the reaction of 2-phenylpyrrolidine with acetic anhydride followed by the reaction of the resulting compound with imidazole. Another method involves the reaction of 2-phenylpyrrolidine with N-(2-bromoacetyl)imidazole in the presence of a base. Both methods have been reported to yield the desired compound with good purity and yield.
Aplicaciones Científicas De Investigación
1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one has been studied for its potential applications in different areas of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. It has also been studied for its potential to treat Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
1-[2-(2-phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14(18-10-8-16-15(18)20)11-17-9-4-7-13(17)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWDUFVSPOTILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)N2CCNC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)



![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)

![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)

![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)

